

Application Notes and Protocols: Synthesis and Therapeutic Application of γ -Amanitin Analogs

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Compound of Interest

Compound Name: *gamma-Amanitin*

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Introduction

Amanitins, a class of bicyclic octapeptides isolated from the *Amanita* genus of mushrooms, are potent inhibitors of RNA polymerase II, a critical enzyme for transcription in eukaryotes.[1][2] This mechanism of action, which leads to cell death in both dividing and quiescent cells, makes them highly attractive payloads for the development of Antibody-Drug Conjugates (ADCs) in cancer therapy.[3][4] Natural extraction of these toxins is low-yielding, necessitating robust synthetic routes to produce analogs with improved therapeutic properties and sites for antibody conjugation.[5][6]

This document provides detailed protocols and application notes for the synthesis of γ -amanitin analogs, their conjugation to antibodies, and their subsequent evaluation for therapeutic use.

Data Presentation: Comparative Efficacy of Amanitin Analogs

The following tables summarize the in vitro potency of various amanitin analogs and their corresponding ADCs. This data is crucial for selecting the most promising candidates for further development.

Table 1: In Vitro RNA Polymerase II Inhibition and Cytotoxicity of Synthetic Amanitin Analogs

Analog	Modification	Target/Cell Line	IC50 / Ki (nM)	Reference
α -Amanitin	Natural Product	RNA Pol II	~10	[3]
5'-hydroxy-6'-deoxy-amanitin (R-sulfoxide)	Isomer of natural product	RNA Pol II	18 \pm 1.5	[3]
5'-hydroxy-6'-deoxy-amanitin (Thioether)	Isomer of natural product	RNA Pol II	79 \pm 10	[3]
5'-hydroxy-6'-deoxy-amanitin (Sulfone)	Isomer of natural product	RNA Pol II	100 \pm 2.2	[3]
5'-hydroxy-6'-deoxy-amanitin (S-sulfoxide)	Isomer of natural product	RNA Pol II	710 \pm 150	[3]
Asn(N-ethylazide)-S,6'-dideoxy- α -amanitin	Clickable analog	CHO Cells	Equipoten to α -amanitin	[7]

Table 2: In Vitro Cytotoxicity of Amanitin-Based Antibody-Drug Conjugates (ADCs)

ADC	Target Antigen	Linker Type	Cell Line	EC50 (pM)	Reference
hRS7-ATAC 1	TROP2	Cleavable (Val-Ala)	BxPC-3	1.2	[8][9]
hRS7-ATAC 2	TROP2	Non-cleavable	BxPC-3	3.4	[8][9]
chiHEA125-Ama	EpCAM	Not Specified	BxPc-3	Not Specified	[10]
Anti-PSMA ADC (cleavable)	PSMA	Cleavable	PSMA-positive cells	Picomolar range	[11]
Anti-PSMA ADC (non-cleavable)	PSMA	Non-cleavable	PSMA-positive cells	Picomolar range	[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Amanitin Analog Precursor

This protocol outlines the manual synthesis of a linear octapeptide precursor on a Rink Amide MBHA resin.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids (including protected (2S,3R,4R)-4,5-dihydroxyisoleucine)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Dichloromethane (DCM)

- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Diethyl ether
- Solid-phase peptide synthesis vessel with a shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
 - Add the coupling solution to the resin.
 - Agitate the mixture for 2 hours at room temperature.
 - To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
- Washing: Wash the resin with DMF (3 times) and DCM (3 times).
- Repeat: Repeat steps 2-4 for each amino acid in the sequence.

- **Cleavage from Resin:** Once the linear peptide is assembled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
- **Precipitation and Purification:** Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with diethyl ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Tryptathionine Bridge Formation

This crucial step forms the bicyclic structure of amanitins. This protocol is based on an iodine-mediated approach.[\[12\]](#)[\[13\]](#)

Materials:

- Linear peptide precursor containing Trp and Cys residues
- Acetonitrile
- Iodine solution (in acetonitrile)
- Aqueous sodium thiosulfate solution

Procedure:

- Dissolve the linear peptide precursor in acetonitrile.
- Slowly add the iodine solution dropwise to the peptide solution while stirring.
- Monitor the reaction progress by HPLC-MS. The reaction is typically complete within a few hours.
- Quench the reaction by adding an aqueous sodium thiosulfate solution until the brown color of iodine disappears.
- Remove the acetonitrile under reduced pressure.
- Purify the bicyclic peptide by reverse-phase HPLC.

Protocol 3: Purification and Characterization by HPLC

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reverse-phase C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample dissolved in a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

- Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Inject the sample onto the column.
- Run a linear gradient of mobile phase B to elute the compound (e.g., 5% to 95% B over 30 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 295 nm for amanitins).[\[14\]](#)
- Collect the fractions corresponding to the desired peak.
- Confirm the identity and purity of the collected fractions by mass spectrometry.

Protocol 4: Conjugation of Amanitin Analog to Antibody via Maleimide Chemistry

This protocol describes the conjugation of a thiol-reactive amanitin analog to a monoclonal antibody.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

- Tris(2-carboxyethyl)phosphine (TCEP)
- Amanitin analog with a maleimide linker, dissolved in DMSO
- PD-10 desalting columns

Procedure:

- Antibody Reduction (if necessary):
 - To conjugate to native cysteine residues, partially reduce the antibody's interchain disulfides.
 - Add a 10-fold molar excess of TCEP to the antibody solution.
 - Incubate at 37°C for 1-2 hours.
 - Remove excess TCEP using a PD-10 desalting column equilibrated with conjugation buffer.
- Conjugation Reaction:
 - Immediately add the amanitin-maleimide analog to the reduced antibody solution at a 5-10 fold molar excess.
 - Gently mix and incubate at 4°C overnight or at room temperature for 2-4 hours, protected from light.
- Purification of the ADC:
 - Remove unconjugated amanitin analog and other small molecules by size-exclusion chromatography or dialysis.
- Characterization of the ADC:
 - Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

- Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.^{[15][16][17]}

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Amanitin analog or ADC
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the amanitin analog or ADC in complete medium.

- Remove the medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
- Incubate for 72 hours.
- MTT Addition:
 - Add 20 μ L of MTT solution to each well.
 - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 150 μ L of the solubilization buffer to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 6: RNA Polymerase II Inhibition Assay

This in vitro assay directly measures the inhibitory activity of amanitin analogs on their molecular target.^[3]

Materials:

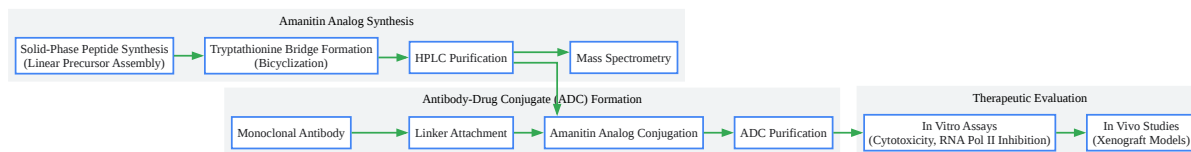
- HeLa-Scribe nuclear extract transcription system

- [α - 32 P]GTP
- DNA template with a G-less cassette
- Amanitin analogs
- Scintillation counter

Procedure:

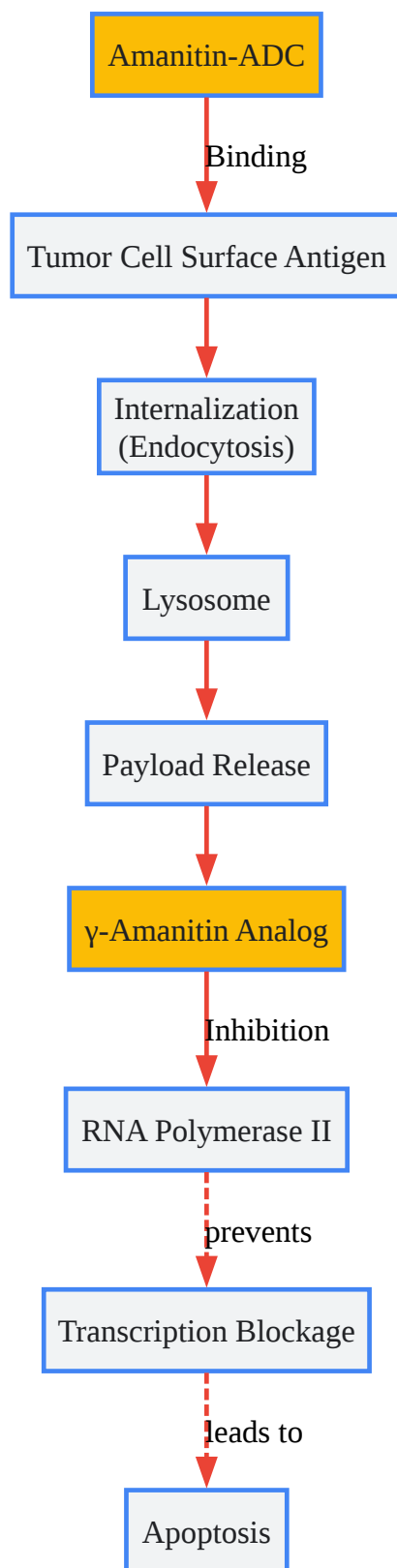
- Set up transcription reactions containing the HeLa nuclear extract, DNA template, and a mixture of ATP, CTP, and UTP.
- Add varying concentrations of the amanitin analog to the reactions.
- Initiate transcription by adding [α - 32 P]GTP.
- Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
- Stop the reactions and precipitate the radiolabeled RNA transcripts.
- Wash the precipitates to remove unincorporated nucleotides.
- Quantify the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the analog and determine the K_i value.

Visualization of Key Processes



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Caption: Workflow for the synthesis and evaluation of amanitin-based ADCs.



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Caption: Mechanism of action of an amanitin-based ADC.

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